molecular formula C20H19N3O2 B2586852 N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide CAS No. 1797138-65-8

N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide

Cat. No.: B2586852
CAS No.: 1797138-65-8
M. Wt: 333.391
InChI Key: WNXUIDUWENXVBK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide can be achieved through a multi-step process. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices. The use of continuous flow reactors and automated synthesis platforms could be considered to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the aromatic rings, potentially enhancing the compound’s biological activity.

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the modulation of biological pathways, resulting in therapeutic effects such as inhibition of enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential. The presence of the cyclopropyl group and the specific arrangement of functional groups can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-6-2-4-8-16(13)20(24)21-17-9-5-3-7-15(17)12-18-22-19(23-25-18)14-10-11-14/h2-9,14H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXUIDUWENXVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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